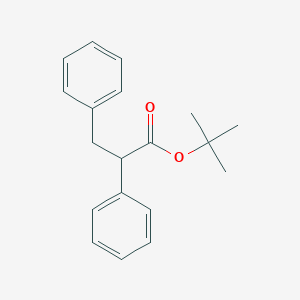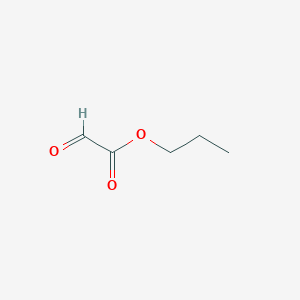![molecular formula C14H14N2O B13968125 4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile CAS No. 87388-22-5](/img/structure/B13968125.png)
4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Isopropoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a 2-isopropoxyphenyl group and a carbonitrile group at the 3-position. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-isopropoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 2-Isopropoxyphenyl Group: The 2-isopropoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where isopropyl alcohol reacts with phenol in the presence of an acid catalyst to form 2-isopropoxyphenol. This intermediate can then be coupled with the pyrrole ring.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrrole ring is replaced by a cyano group.
Industrial Production Methods
Industrial production methods for 4-(2-isopropoxyphenyl)-1H-pyrrole-3-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-(2-Isopropoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Pyrrole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学的研究の応用
4-(2-Isopropoxyphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Pyrrole derivatives are explored for their conductive properties and potential use in organic electronics and sensors.
作用機序
The mechanism of action of 4-(2-isopropoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways.
類似化合物との比較
Similar Compounds
4-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile: Similar structure with a methoxy group instead of an isopropoxy group.
4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile: Similar structure with an ethoxy group instead of an isopropoxy group.
4-(2-Propoxyphenyl)-1H-pyrrole-3-carbonitrile: Similar structure with a propoxy group instead of an isopropoxy group.
Uniqueness
4-(2-Isopropoxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the isopropoxy group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.
特性
CAS番号 |
87388-22-5 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC名 |
4-(2-propan-2-yloxyphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O/c1-10(2)17-14-6-4-3-5-12(14)13-9-16-8-11(13)7-15/h3-6,8-10,16H,1-2H3 |
InChIキー |
MNTWRVVOGUWGGB-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=CC=C1C2=CNC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



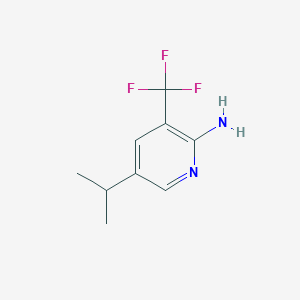
![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)
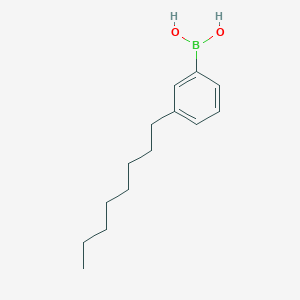
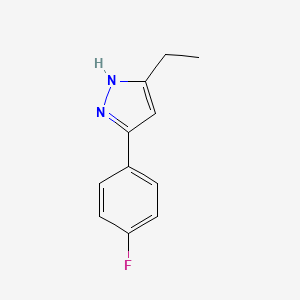


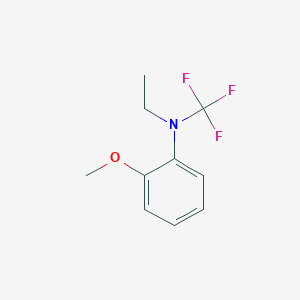


![3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol](/img/structure/B13968130.png)
